1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid
Description
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is a synthetic derivative of nipecotic acid (3-piperidinecarboxylic acid), a well-studied scaffold in medicinal chemistry. This compound features a cyclobutylcarbonyl group attached to the nitrogen of the piperidine ring, which modulates its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRSHGZIGKYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588171 | |
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926214-73-5 | |
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclobutylcarbonyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-piperidinecarboxylic acid derivatives, emphasizing substituent variations and their pharmacological implications:
Structural and Functional Insights
- Tiagabine vs. This compound: Tiagabine’s 4,4-bis(3-methyl-2-thienyl)-3-butenyl substituent enhances lipophilicity and brain penetration, critical for its anticonvulsant efficacy . Cyclobutyl’s rigid, strained ring could also affect metabolic stability .
SKF-89976A vs. This compound :
SKF-89976A’s 4,4-diphenyl-3-butenyl group confers high GAT1 selectivity and oral activity . The cyclobutylcarbonyl substituent lacks aromaticity, which may reduce off-target interactions but also diminish transporter affinity.Impact of Substituent Lipophilicity :
Lipophilic substituents (e.g., diphenyl or thienyl groups) improve blood-brain barrier penetration, a key factor in CNS drug design . The cyclobutylcarbonyl group’s moderate lipophilicity (clogP ≈ 1.5, estimated) may balance brain uptake and solubility.
Pharmacological and Mechanistic Comparisons
- GAT1 Inhibition: Tiagabine and SKF-89976A inhibit GABA reuptake via GAT1, increasing synaptic GABA levels . However, the absence of extended hydrophobic chains (as in tiagabine) may limit potency .
Research Findings and Data
Key SAR (Structure-Activity Relationship) Trends
- Substituent Size and Flexibility :
Bulky, rigid substituents (e.g., tiagabine’s diaryl chain) enhance GAT1 binding by occupying hydrophobic pockets. Smaller groups (e.g., acetyl) reduce activity . - Stereochemistry :
The R-enantiomer of tiagabine exhibits 10-fold higher potency than the S-form, highlighting the importance of chirality .
Inferred Data for this compound
| Parameter | Inference |
|---|---|
| logP (lipophilicity) | ~1.5 (calculated via fragment-based methods) |
| GAT1 IC₅₀ | Likely higher (less potent) than tiagabine (IC₅₀ = 67 nM) due to smaller substituent |
| BBB Penetration | Moderate (compared to tiagabine’s high penetration) |
Biological Activity
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid, also known by its CAS number 926214-73-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17NO2
- Molecular Weight : 197.26 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes, which are implicated in cognitive function and various neurological disorders .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cognitive Enhancement : In preclinical models, it has shown promise in enhancing cognitive functions, potentially through mAChR modulation .
- Antitumor Activity : Some studies have suggested that derivatives of this compound may possess anti-tumor properties, although direct evidence for this compound is limited .
- Analgesic Potential : The interaction with mAChRs also suggests a role in pain modulation, making it a candidate for further studies in pain management therapies .
Case Studies and Experimental Data
- Cognitive Function Studies : In animal models, compounds similar to this compound have demonstrated the ability to reverse memory deficits induced by scopolamine. For example, a related compound showed an effective dose (ED50) of approximately 10 mg/kg .
- Antitumor Efficacy : In vitro studies have indicated that related compounds exhibit significant inhibition of tumor cell growth across various cancer models. Although specific data on this compound is scarce, the structural similarities suggest potential for similar activity .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
